molecular formula C5H13NO2 B089701 2-Amino-2-ethyl-1,3-propanediol CAS No. 115-70-8

2-Amino-2-ethyl-1,3-propanediol

Cat. No. B089701
CAS RN: 115-70-8
M. Wt: 119.16 g/mol
InChI Key: IOAOAKDONABGPZ-UHFFFAOYSA-N
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Description

“2-Amino-2-ethyl-1,3-propanediol” is a chemical compound with the formula C5H13NO2 . It is also known by other names such as “2-Amino-1,3-dihydroxy-2-ethylpropane”, “AEPD”, and “2-Ethyl-2-aminopropanediol” among others . It is used as an emulsifying agent for oils, fats, and waxes, and as an absorbent for acidic gases CO2 and H2S .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-ethyl-1,3-propanediol” consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is IOAOAKDONABGPZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Amino-2-ethyl-1,3-propanediol” has a density of 1.1±0.1 g/cm3, a boiling point of 273.4±0.0 °C at 760 mmHg, and a flash point of 115.6±21.8 °C . It also has a molar refractivity of 31.8±0.3 cm3, a polar surface area of 66 Å2, and a molar volume of 109.8±3.0 cm3 .

Scientific Research Applications

  • Magnetic Cooling Refrigerants : A study by Manoli et al. (2008) used 2-amino-2-ethyl-1,3-propanediol in the synthesis of mixed-valent Mn supertetrahedra and planar discs. These complexes exhibited large magnetocaloric effects, making them highly suitable for low-temperature applications as cooling refrigerants.

  • Physical Property Measurements : The physical properties like densities, viscosities, and surface tensions of aqueous 2-amino-2-ethyl-1,3-propanediol solutions were studied by Yoon et al. (2002). These measurements are critical for industrial applications where these solutions are used.

  • Dissociation Constants and Thermodynamics : Research by Hamborg & Versteeg (2009) determined the dissociation constants of protonated 2-amino-2-ethyl-1,3-propanediol. This information is essential for chemical processes where pH control is necessary.

  • Immunosuppressant Applications : A compound containing 2-amino-2-ethyl-1,3-propanediol was explored for its immunosuppressive action, useful in medical and pharmaceutical fields, particularly in organ or bone marrow transplantation and autoimmune diseases, as reported in a 1993 study.

  • Thermal Conductivity Measurements : The thermal conductivities of 2-amino-2-ethyl-1,3-propanediol were measured by Zhang & Xu (2001). These measurements are crucial for applications in energy storage and thermal management.

  • Synthetic Antibiotics Precursor : As highlighted by Andreeßen & Steinbüchel (2011), 2-amino-2-ethyl-1,3-propanediol has been used as a precursor in the synthesis of synthetic antibiotics since the 1940s.

  • DNA Stabilization in Irradiation Studies : A study by Śmiałek et al. (2015) investigated ethylenediaminetetraacetic acid (EDTA) and 2-amino-2-(hydroxymethyl)-1,3-propanediol for their interactions with radiation, indicating potential influence on experimental outcomes.

Safety And Hazards

“2-Amino-2-ethyl-1,3-propanediol” is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

2-amino-2-ethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAOAKDONABGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029150
Record name 2-Amino-2-ethyl-1,3-propanediol
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediol, 2-amino-2-ethyl-
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Product Name

2-Amino-2-ethyl-1,3-propanediol

CAS RN

115-70-8
Record name 2-Amino-2-ethyl-1,3-propanediol
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Record name Aminoethyl propanediol
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Record name AEPD
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Record name 1,3-Propanediol, 2-amino-2-ethyl-
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Record name 2-Amino-2-ethyl-1,3-propanediol
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Record name 2-amino-2-ethylpropanediol
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Record name 2-AMINO-2-ETHYL-1,3-PROPANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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